N-hydroxy-P,P-diphenylphosphinic amide
Description
Contextualization within Phosphinic Amide Chemistry
Overview of Phosphinic Amides as a Compound Class
Phosphinic amides are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom and two organic substituents. These compounds have garnered considerable attention due to their diverse applications, ranging from medicinal chemistry to materials science. Their utility as precursors for flame-retardant polymers is a notable example of their industrial relevance. The phosphorus-nitrogen bond in phosphinic amides imparts specific chemical properties that make them valuable intermediates in organic synthesis.
Significance of N-Hydroxylated Phosphinic Amide Structures
The introduction of a hydroxyl group on the nitrogen atom of the phosphinic amide scaffold, as seen in N-hydroxy-P,P-diphenylphosphinic amide, significantly influences the molecule's electronic and steric properties. The N-hydroxy group can participate in hydrogen bonding, which can affect the compound's conformation and its interactions with other molecules. This functional group also introduces a potential coordination site for metal ions, making N-hydroxylated phosphinic amides valuable ligands in coordination chemistry. The presence of the N-O bond can also lead to unique reactivity, including applications in asymmetric synthesis where chiral derivatives can act as effective ligands for transition-metal catalysts.
Historical Perspective of this compound Synthesis and Early Investigations
The first synthesis of a phosphinoylhydroxylamine was reported in 1960 by Kreutzkamp and Schindler. They reacted diphenylphosphinic chloride with hydroxylamine (B1172632) and initially misidentified the product. Later research clarified the structure and established the reliable synthesis of this compound.
The laboratory-scale synthesis of this compound is typically achieved through the nucleophilic substitution reaction of diphenylphosphinic chloride with hydroxylamine. vulcanchem.com This reaction is often carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, to control the reactivity and prevent side reactions. vulcanchem.com An aqueous workup following the reaction yields the desired product in good yields, typically ranging from 75-85%. vulcanchem.com
| Parameter | Value |
| Reactants | Diphenylphosphinic chloride, Hydroxylamine |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Yield | 75-85% |
Early investigations into the reactivity of this compound likely focused on understanding the influence of the N-hydroxy group on the properties and reactions of the phosphinic amide core. These foundational studies paved the way for its later exploration in more complex applications.
Scope and Research Significance of this compound in Modern Organic and Inorganic Chemistry
The research significance of this compound has grown substantially, with its application spanning across various domains of chemistry. In organic chemistry, chiral derivatives of this compound have emerged as promising ligands in asymmetric catalysis. A notable example is the use of a Zn(II) complex incorporating a chiral this compound ligand in the Henry reaction (nitroaldol addition), achieving high enantioselectivity. vulcanchem.com
In the realm of inorganic chemistry, this compound and its derivatives are valued for their coordinating abilities. The deprotonated form of the molecule can act as a bidentate ligand, binding to metal centers through the oxygen atoms of the phosphoryl and hydroxylamino groups. A documented example is the synthesis and characterization of a novel Zn(II) complex, [Zn(Ph₂P(O)NHO)₂Cl₂], where the ligand coordinates to the zinc ion, resulting in a distorted tetrahedral geometry. vulcanchem.com The structural parameters of this complex have been determined by X-ray crystallography. vulcanchem.com
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) |
| [Zn(Ph₂P(O)NHO)₂Cl₂] | Zn(II) | Distorted Tetrahedral | Zn-Cl: 2.202(2), Zn-O: 1.947(3) |
The continued exploration of this compound and its analogues promises to unveil new catalytic systems and coordination compounds with unique properties and applications, further solidifying its importance in modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
N-diphenylphosphorylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c14-13-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKRDPIHNOWVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329302 | |
| Record name | diphenylphosphinylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73452-52-5 | |
| Record name | NSC112745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diphenylphosphinylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Hydroxy P,p Diphenylphosphinic Amide
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the N-hydroxy-P,P-diphenylphosphinic amide bond in a straightforward manner from readily available precursors.
Reaction of Phosphorus Trichlorides with Amines and Subsequent Hydrolysis
While a common strategy for the synthesis of phosphinic amides involves the reaction of phosphorus trichloride (B1173362) with amines followed by hydrolysis, specific documented procedures for the direct synthesis of this compound using this route are not extensively detailed in the reviewed literature. This pathway typically involves the initial reaction of phosphorus trichloride with an amine to form a phosphorodiamidous chloride, which can then be reacted with a Grignard reagent to introduce the phenyl groups. Subsequent hydrolysis would then be required to yield the final product. However, the specific application of this multi-step process to produce this compound is not well-documented.
Direct N-Phosphinoylation of Hydroxylamines
The direct N-phosphinoylation of hydroxylamine (B1172632) presents a more direct route to this compound. A significant challenge in this approach is controlling the regioselectivity of the reaction, as hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atom.
Initial investigations into the reaction of diphenylphosphinic chloride with free hydroxylamine suggested the formation of the N-phosphinoylated product. However, subsequent, more detailed studies have revealed that this reaction predominantly yields the O-phosphinoylated isomer, O-(diphenylphosphinyl)hydroxylamine.
To achieve the desired N-phosphinoylation, a strategic approach involving a protected hydroxylamine derivative has been successfully employed. The reaction of diphenylphosphinic chloride with O-trimethylsilylhydroxylamine, followed by the removal of the silyl (B83357) protecting group via methanolysis, has been shown to produce this compound in good yield. This method circumvents the issue of O-phosphinoylation by directing the attack of the diphenylphosphinic chloride to the nitrogen atom of the hydroxylamine.
| Reagents | Product | Yield | Reference |
| Diphenylphosphinic chloride, O-trimethylsilylhydroxylamine, Methanol (B129727) | This compound | Good | chemsynthesis.com |
Indirect and Derivatization Routes
Indirect methods for the synthesis of phosphinic amides, including this compound, often involve rearrangement reactions or the derivatization of other phosphorus compounds. These routes can offer advantages in terms of yield, purity, and atom economy.
Synthesis from Hydroxylamines and Chlorophosphines via P(III) to P(V) Rearrangement
A notable and efficient indirect route for the synthesis of phosphinic amides involves the reaction of hydroxylamines with chlorophosphines, which proceeds through a P(III) to P(V) rearrangement. This method is particularly attractive as it is often catalyst-free and provides a high degree of atom economy. organic-chemistry.org
The reaction is initiated by the formation of an R₂N-O-PR₂ intermediate. This species subsequently undergoes a rearrangement to yield the final phosphinic amide product. The scope of this reaction is broad, allowing for the synthesis of a variety of phosphinic amides in moderate to high yields. organic-chemistry.org
Radical-Based Mechanistic Considerations and Pathway Confirmation
Mechanistic studies, including radical trapping experiments and density functional theory (DFT) calculations, have provided strong evidence for a radical-based pathway for the P(III) to P(V) rearrangement. The proposed mechanism involves the homolysis of the N-O bond in the R₂N-O-PR₂ intermediate. organic-chemistry.org This homolytic cleavage generates an amino radical and a phosphoryl radical.
These two radical species then recombine to form the thermodynamically more stable phosphinic amide. This radical recombination step is a key feature of the reaction mechanism. The involvement of radical intermediates has been confirmed through experiments where radical trapping agents were introduced to the reaction mixture, leading to the detection of trapped radical species. organic-chemistry.org
Catalyst-Free Synthetic Developments and Optimization Studies
A significant advantage of this synthetic route is that it can be performed without the need for a metal catalyst, which simplifies the purification process and reduces the environmental impact of the synthesis. organic-chemistry.org Optimization studies have been conducted to determine the ideal reaction conditions to maximize the yield of the phosphinic amide product.
These studies have shown that the choice of base and solvent plays a crucial role in the reaction's efficiency. Pyridine has been identified as an effective base for this transformation, and dichloromethane (B109758) (DCM) has been found to be a suitable solvent. The optimal temperature for the reaction is typically around 0°C, and conducting the reaction under a nitrogen atmosphere helps to prevent unwanted side reactions. organic-chemistry.org Under these optimized conditions, various hydroxylamines and chlorophosphines can be converted to their corresponding phosphinic amides in yields of up to 91%. organic-chemistry.org
| Reactants | Conditions | Yield Range | Mechanism | Reference |
| Hydroxylamines, Chlorophosphines | Pyridine (base), Dichloromethane (solvent), 0°C, N₂ | up to 91% | Radical-based P(III) to P(V) rearrangement | organic-chemistry.org |
Conversion of O-(Diphenylphosphinyl)hydroxylamine to N-Hydroxylated Analogues
The synthesis of this compound, the N-acylated isomer, requires careful selection of reagents to avoid the preferential formation of the O-acylated analogue, O-(diphenylphosphinyl)hydroxylamine. The reaction between diphenylphosphinic chloride and free hydroxylamine typically yields the O-phosphorylated product as the kinetically favored isomer. rsc.org
To achieve the desired N-hydroxylated structure, a strategic approach involves the use of a protected hydroxylamine derivative. A successful and high-yield synthesis has been established using O-trimethylsilylhydroxylamine as the hydroxylamine source. In this method, diphenylphosphinic chloride is reacted with O-trimethylsilylhydroxylamine. This is followed by the in-situ methanolytic cleavage of the trimethylsilyl (B98337) (TMS) protecting group from the oxygen atom. This process directly furnishes the thermodynamically more stable N-(diphenylphosphinoyl)hydroxylamine. researchgate.net
Initial attempts to prepare the N-hydroxy isomer by reacting diphenylphosphinic chloride with hydroxylamine in benzene (B151609) resulted in the formation of the O-isomer. Further investigation into the potential isomerization of O-(diphenylphosphinyl)hydroxylamine to the N-hydroxy analogue in the presence of free hydroxylamine was also explored, highlighting the complexities of controlling the regioselectivity of the phosphinoylation. The use of O-trimethylsilylhydroxylamine circumvents these issues, providing a reliable route to the target N-hydroxy compound.
Table 1: Synthesis of N-(Diarylphosphinoyl)hydroxylamines
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Diphenylphosphinic chloride | O-trimethylsilylhydroxylamine, then Methanol | This compound | Good |
| Di-p-tolylphosphinic chloride | O-trimethylsilylhydroxylamine, then Methanol | N-hydroxy-P,P-di-p-tolylphosphinic amide | ~65% (initial + additional) |
Preparation of P-Stereogenic Phosphinic Amides via Directed Ortho Lithiation (DoLi) and Electrophilic Quench
Directed ortho lithiation (DoLi) has emerged as a powerful strategy for the highly diastereoselective synthesis of P-stereogenic phosphinic amides. nih.gov This method involves the deprotonation of a P-phenyl ring at the position ortho to the phosphorus atom, guided by a chiral auxiliary on the amide nitrogen. The resulting lithiated intermediate is then quenched with various electrophiles to introduce a wide range of functional groups. nih.gov
The process typically starts with a chiral phosphinic amide, such as (SC)-P,P-diphenylphosphinic amides. nih.gov Treatment with a strong organolithium base, commonly tert-butyllithium (B1211817) (t-BuLi), selectively removes a proton from the pro-S P-phenyl ring. nih.gov The subsequent reaction with an electrophile introduces a substituent at this position, creating a new stereocenter at the phosphorus atom with high diastereoselectivity. nih.gov
This methodology has been successfully employed to install a diverse array of substituents onto the aromatic ring. nih.gov The utility of these P-stereogenic compounds is further demonstrated by their transformation into other valuable chiral phosphorus compounds, such as P-stereogenic methyl phosphinates. nih.gov
Table 2: Examples of Electrophilic Quench in DoLi of P,P-diphenylphosphinic Amides
| Electrophile | Ortho Substituent | Diastereomeric Ratio (up to) |
|---|---|---|
| Hexachloroethane (C2Cl6) | Cl | 98:2 nih.gov |
| 1,2-Dibromoethane | Br | 98:2 nih.gov |
| Iodine (I2) | I | 98:2 nih.gov |
| Trimethyltin chloride (Me3SnCl) | SnMe3 | 98:2 nih.gov |
| Trimethylsilyl chloride (Me3SiCl) | SiMe3 | 98:2 nih.gov |
| Diphenylphosphine chloride (Ph2PCl) | P(O)Ph2 | 98:2 nih.gov |
| Methyl iodide (MeI) | Me | 98:2 nih.gov |
| Allyl bromide | Allyl | 98:2 nih.gov |
| Di-tert-butyl dicarbonate | (t)BuOCO | 98:2 nih.gov |
| MoOPh (oxodiperoxymolybdenum-pyridine-HMPA) | OH | 98:2 nih.gov |
Copper(I)-Catalyzed Cross-Coupling for Functionalized Derivatives
Copper-catalyzed cross-coupling reactions provide a versatile and powerful tool for the synthesis of functionalized derivatives of this compound. These methods facilitate the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions, allowing for the introduction of various aryl or other organic moieties onto the amide nitrogen.
One relevant approach is the copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids or organostannanes. nih.gov While this method directly produces N-substituted amides from a different precursor, the underlying principle of using a copper catalyst to forge a C-N bond is applicable. A screen of reaction conditions identified copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as an effective catalyst for coupling with boronic acids. nih.gov For organostannane partners, copper(I) diphenylphosphinate (B8688654) (CuDPP) proved highly useful. nih.gov This strategy highlights the potential for N-arylation of this compound by coupling with arylboronic acids.
Furthermore, recent developments have demonstrated the utility of copper catalysis in synthesizing N-arylhydroxylamine derivatives through a hydroxylamine umpolung strategy. scholaris.ca This involves a specially designed hypervalent iodine reagent that, in the presence of a copper catalyst, reacts with boronic acids to form N-arylhydroxylamines. This showcases the capability of copper catalysis to mediate the formation of the C-N(OH) bond, which is central to creating N-functionalized derivatives of the target compound. scholaris.ca The choice of the copper source, ligand, and base is often crucial for the success of these transformations. acs.org
Synthesis of N-Alkyl-N-hydroxy-P,P-diphenylphosphinic Amide Derivatives
The synthesis of N-alkylated derivatives of this compound can be achieved through various methods, with transfer hydrogenation representing a notable approach for the N-alkylation of parent phosphinic amides. nih.gov This strategy utilizes alcohols as alkylating agents in the presence of a ruthenium catalyst, such as Ru-MACHO, and a base like potassium hydroxide (B78521) (KOH). nih.gov This method allows for the direct formation of N-alkyl-P,P-diphenylphosphinic amides from P,P-diphenylphosphinic amide and a corresponding alcohol. nih.gov
While this method has been demonstrated for the non-hydroxylated phosphinic amide, its principles can be adapted for the N-alkylation of this compound, likely requiring optimization of reaction conditions to accommodate the hydroxyl group. The reaction proceeds by converting a primary or secondary alcohol into an electrophilic species in situ, which then alkylates the nitrogen atom of the amide.
This transfer hydrogenation method offers a practical route to a variety of N-alkylated products with good to excellent yields. nih.gov An example of a related target molecule is N-hydroxy-P,P-diphenyl-N-propylphosphinic amide. chemsynthesis.com
Table 3: Examples of N-Alkylation of P,P-diphenylphosphinic Amide via Transfer Hydrogenation
| Alcohol | Product | Yield |
|---|---|---|
| Ethanol | N-ethyl-P,P-diphenylphosphinic amide | 80% nih.gov |
| Cyclopropylmethanol | N-(cyclopropylmethyl)-P,P-diphenylphosphinic amide | 93% nih.gov |
| 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)-P,P-diphenylphosphinic amide | 99% nih.gov |
Chemical Reactivity and Transformation Mechanisms of N Hydroxy P,p Diphenylphosphinic Amide
Rearrangement Reactions
Lossen-like Rearrangements with Nucleophiles
Derivatives of N-hydroxy-P,P-diphenylphosphinic amide, specifically its O-sulfonylated forms, undergo a Lossen-like rearrangement when treated with nucleophiles. This reaction provides a pathway to N,P-diphenylphosphonamidate derivatives. For instance, the treatment of N-(diphenylphosphinoyl)-O-(methanesulfonyl)hydroxylamine or its O-(p-tolylsulfonyl) analogue with a solution of sodium methoxide (B1231860) in methanol (B129727) results in a rapid and quantitative rearrangement to yield methyl N,P-diphenylphosphonamidate. researchgate.net
The reaction proceeds through a mechanism analogous to the classical Lossen rearrangement, where a base abstracts the acidic N-H proton, followed by the migration of a phenyl group from the phosphorus atom to the nitrogen atom, with the concurrent expulsion of the sulfonate leaving group. The resulting intermediate, a phenyl isocyanate equivalent, is then trapped by the nucleophile present in the reaction medium.
This rearrangement is not limited to methoxide as a nucleophile. Other nucleophiles have been successfully employed, leading to a variety of phosphonamidate products. researchgate.net The versatility of this reaction is demonstrated by the use of t-butylamine, aniline (B41778) in the presence of triethylamine, and phenol (B47542) with triethylamine, which afford the corresponding N-substituted phosphonamidates. researchgate.net
Table 1: Products of Lossen-like Rearrangement of N-(Diphenylphosphinoyl)-O-sulphonylhydroxylamines with Various Nucleophiles
| Nucleophile | Reagent System | Product |
| Methanol | CH₃ONa / CH₃OH | Methyl N,P-diphenylphosphonamidate |
| t-Butylamine | t-BuNH₂ | N-t-Butyl-N',P-diphenylphosphonic diamide |
| Aniline | C₆H₅NH₂ / (C₂H₅)₃N | N,N',P-Triphenylphosphonic diamide |
| Phenol | C₆H₅OH / (C₂H₅)₃N | Phenyl N,P-diphenylphosphonamidate |
Data sourced from research on the rearrangement of O-sulfonyl derivatives of N-(diphenylphosphinoyl)hydroxylamine. researchgate.net
Isomerization Studies between N- and O-Phosphinoyl Hydroxylamines
The isomerization between this compound and its O-isomer, O-(diphenylphosphinyl)hydroxylamine, is a subject of significant interest due to the distinct reactivity of each isomer. Studies indicate that the N-phosphinoyl isomer is generally the more stable of the two. It has been observed that O-(diphenylphosphinoyl)hydroxylamine does not isomerize to the N-phosphinoyl form in a methanol solution containing free hydroxylamine (B1172632); instead, its decomposition is accelerated. wikipedia.org
However, in the context of more complex systems, such as N,O-bis(diphenylphosphinoyl)hydroxylamine, a rapid equilibration between isomeric forms has been demonstrated through ¹⁸O-labeling studies. When N,O-bis(diphenylphosphinoyl)hydroxylamine with an ¹⁸O-label on the oxygen atom of the O-phosphinoyl group is treated with a base, the label scrambles between the two phosphorus centers prior to rearrangement. This indicates a rapid equilibrium between Ph₂P(¹⁸O)NHOP(O)Ph₂ and Ph₂P(O)NHOP(¹⁸O)Ph₂, suggesting a facile transfer of the diphenylphosphinoyl group between the nitrogen and oxygen atoms under these conditions. orgsyn.org This base-induced rearrangement ultimately proceeds via a concerted mechanism to form a phosphonamidic-phosphinic anhydride. orgsyn.org
Electrophilic and Nucleophilic Reactions
Electrophilic Amination Reactions and Substrate Scope
The isomeric form, O-(diphenylphosphinyl)hydroxylamine (DPPH), is a well-established and versatile electrophilic aminating agent. It is capable of transferring an amino group to a wide range of nucleophiles, a critical transformation in the synthesis of nitrogen-containing compounds. The substrate scope of DPPH is broad, encompassing carbanions, organometallic reagents, and various amine derivatives. organic-chemistry.org
Stabilized carbanions, such as those derived from enolates, readily react with DPPH to afford α-amino carbonyl compounds. organic-chemistry.org Similarly, Grignard reagents undergo amination with DPPH to produce primary amines. organic-chemistry.org This provides a direct and efficient route for the formation of C-N bonds.
Furthermore, DPPH is effective for the N-amination of a variety of primary and secondary amines, a process that typically requires initial deprotonation of the amine with a base like sodium hydride. It has also been shown to react rapidly with the N-H group of electron-rich nitrogen heterocycles such as imidazoles, indoles, and carbazoles.
Table 2: Substrate Scope of O-(Diphenylphosphinyl)hydroxylamine (DPPH) in Electrophilic Amination Reactions
| Nucleophile Class | Specific Example | Product Type |
| Stabilized Carbanions | Enolates | α-Amino carbonyl compounds |
| Organometallic Reagents | Grignard Reagents (RMgX) | Primary amines (RNH₂) |
| Amines | Primary and Secondary Amines | Hydrazine derivatives |
| N-Heterocycles | Indole, Carbazole | N-Amino heterocycles |
This table summarizes the types of nucleophiles that undergo electrophilic amination with DPPH. organic-chemistry.org
Nitrogen Deletion Methodologies from Secondary Amines
A novel and powerful application of O-(diphenylphosphinyl)hydroxylamine (DPPH) is in the skeletal editing of organic molecules, specifically through the deletion of a nitrogen atom from secondary amines to form a new carbon-carbon bond. This methodology offers a unique retrosynthetic approach, enabling the construction of complex carbon skeletons from readily available amine precursors.
The reaction is tolerant of a wide range of functional groups and can be applied to α-primary, α-secondary, and α-tertiary alkylamines. The mechanism is believed to proceed through the formation of an isodiazene intermediate, which then extrudes dinitrogen gas (N₂) to generate a diradical species. This short-lived diradical subsequently undergoes intramolecular C-C bond formation. This process is particularly useful for late-stage modification of complex molecules and for ring contraction of cyclic amines.
Condensation Reactions with Carbonyl Compounds (e.g., Acetone (B3395972) to Phosphinylacetone Oximes)
This compound and its isomer can undergo condensation reactions with carbonyl compounds, such as acetone. Specifically, O-(diphenylphosphinyl)hydroxylamine reacts with acetone to yield O-(diphenylphosphinyl)acetoxime. This reaction follows the general mechanism of oxime formation, where the nucleophilic nitrogen of the hydroxylamine derivative attacks the electrophilic carbonyl carbon of the ketone.
The initial addition product is a tetrahedral intermediate, which then undergoes dehydration to form the C=N double bond characteristic of an oxime. In this case, the product is an O-substituted oxime, with the diphenylphosphinyl group attached to the oxygen atom. This reaction provides a direct method for the synthesis of phosphinyl-substituted oximes.
Directed Metalation and Functionalization
The diphenylphosphinic amide moiety is a powerful directing group for ortho-lithiation (DoM). wikipedia.org This strategy allows for the regioselective functionalization of one of the phenyl rings. The process involves the deprotonation of the ortho-position of a P-phenyl ring by a strong organolithium base, such as t-butyllithium (t-BuLi), to form an aryllithium intermediate. nih.gov This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups at the ortho-position. nih.gov
This method has been successfully employed for the highly diastereoselective synthesis of P-stereogenic phosphinic amides. nih.gov Functionalized derivatives with ortho-substituents including halogens (Cl, Br, I), hydroxyl (OH), azido (B1232118) (N3), trimethylsilyl (B98337) (SiMe3), trimethylstannyl (SnMe3), diphenylphosphinoyl (P(O)Ph2), methyl (Me), allyl, and t-butoxycarbonyl (Boc) have been prepared in high yields with significant diastereomeric ratios. nih.gov X-ray diffraction studies have confirmed that the pro-S P-phenyl ring is stereoselectively deprotonated by the organolithium base. nih.gov
Table 2: Examples of Electrophilic Trapping after Ortho-Lithiation of P,P-diphenylphosphinic Amides
| Electrophile | Ortho-Substituent |
|---|---|
| Hexachloroethane | Cl |
| 1,2-Dibromoethane | Br |
| Iodine | I |
| Trimethylsilyl chloride | SiMe3 |
| Trimethyltin chloride | SnMe3 |
| Chlorodiphenylphosphine | PPh2 |
| Methyl iodide | Me |
| Allyl bromide | Allyl |
Data compiled from research on directed ortho-lithiation of (SC)-P,P-diphenylphosphinic amides. nih.gov
The P-N bond of P-stereogenic phosphinic amides can undergo insertion reactions with highly reactive intermediates like benzynes. This transformation provides a novel method for the construction of more complex molecular architectures. A notable example is the insertion of benzyne (B1209423) into the P-N bond of a P-stereogenic phosphinic amide, which has been demonstrated as a key transformation. nih.gov
A theoretical study of this reaction using Density Functional Theory (DFT) suggests that the insertion mechanism proceeds through a [2+2] cycloaddition followed by a subsequent ring-opening step. nih.gov Importantly, this process occurs with retention of the configuration at the phosphorus center. nih.gov This type of reaction expands the synthetic utility of phosphinic amides, enabling the formation of new carbon-phosphorus and carbon-nitrogen bonds in a single step.
Addition Reactions to Unsaturated Systems (e.g., Azobenzenes)
The addition of this compound to unsaturated systems, such as azobenzenes, is not extensively documented in the reviewed scientific literature. While Michael additions of related phosphorus compounds like H-phosphonates to various unsaturated systems are well-known, specific examples involving this compound as the nucleophile in conjugate additions to systems like azobenzenes could not be found in the surveyed sources. Further research is required to explore the reactivity of this compound in this context.
Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for N-hydroxy-P,P-diphenylphosphinic amide is not detailed in the available research, analysis of closely related analogues, such as N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, offers significant insight into the expected atomic geometries. researchgate.net In such structures, the central phosphorus atom typically exhibits a distorted tetrahedral geometry. researchgate.net The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. For instance, in the N-(3,5-Dimethylphenyl) analogue, the O=P-N and O=P-C angles are larger than 109.5°, while the N-P-C and C-P-C angles are smaller, indicating steric and electronic influences of the substituents on the phosphorus center. researchgate.net
Table 1: Bond Angles Around the Phosphorus Atom in N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide researchgate.net
| Bond Angle | Value (°) | Deviation from Ideal Tetrahedral Angle |
| O=P-N | 114.24 (13) | Larger |
| O=P-C | 113.07 (12) / 110.62 (12) | Larger |
| N-P-C | 102.29 (12) / 108.97 (12) | Smaller / Slightly Smaller |
| C-P-C | 107.14 (12) | Smaller |
Data obtained for the analogue compound C₂₀H₂₀NOP.
Intermolecular and Intramolecular Hydrogen Bonding Patterns
Hydrogen bonding plays a critical role in defining the solid-state architecture of phosphinic amides. These compounds can participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
In the crystal structure of related phosphinic amides, molecules are often linked by intermolecular N—H⋯O hydrogen bonds, where the amide proton acts as a donor and the phosphoryl oxygen acts as an acceptor. researchgate.net This interaction typically results in the formation of extended chains or other supramolecular assemblies. researchgate.netresearchgate.net For example, in a P,P-diphenylphosphinic amide-TEMPO radical derivative, intermolecular hydrogen bonds between the amide NH group and a nitroxide oxygen lead to the formation of a zig-zag chain structure. researchgate.net Additionally, weak intramolecular C—H⋯O hydrogen bonds have been observed, which help to stabilize the molecular conformation. researchgate.net The presence of the N-hydroxy group in the title compound introduces the potential for O-H···O=P or N-H···O-H hydrogen bonding patterns, further influencing its crystal packing.
The phosphorus atom in appropriately substituted phosphinic amides can be a stereocenter. The control and assignment of this stereochemistry are important aspects of their chemistry. Highly diastereoselective syntheses of P-stereogenic phosphinic amides have been achieved through methods like directed ortho lithiation (DoLi). researchgate.net In this process, a chiral auxiliary attached to the amide nitrogen directs the deprotonation of one of the two P-phenyl rings stereoselectively. The subsequent reaction with an electrophile yields a P-stereogenic product with a high diastereomeric ratio. researchgate.net The absolute stereochemistry of these products can be unequivocally confirmed by single-crystal X-ray diffraction analysis. researchgate.net
In cases where a chiral center is introduced on a substituent, such as in P,P-diphenyl-N-[(1S)-1-phenylpropyl]phosphinic amide, the stereochemical assignment can be made by comparing the optical rotation of the corresponding amine (after cleaving the P-N bond) with known literature values. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound in solution and for studying its dynamic behavior.
Multinuclear NMR provides a comprehensive picture of the molecular framework.
¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule, including those on the phenyl rings and the N-H and O-H protons. The chemical shifts, multiplicities, and coupling constants provide information about the electronic environment and connectivity of these protons.
³¹P NMR: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is particularly informative for phosphorus-containing compounds. researchgate.net A single resonance in the ³¹P{¹H} spectrum is characteristic of the diphenylphosphinic amide core, and its chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom. researchgate.net
¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule, including the two phenyl rings attached to the phosphorus atom.
¹⁵N NMR: Although less sensitive due to low natural abundance, ¹⁵N NMR can directly probe the electronic environment of the amide nitrogen atom, providing valuable data on bonding and hybridization.
⁷Li NMR: This technique is specifically useful in monitoring reactions involving organolithium reagents, such as the directed ortho lithiation used to create P-stereogenic centers. researchgate.net
Table 2: Applications of Various NMR Nuclei in the Study of this compound and its Derivatives
| Nucleus | Information Obtained |
| ¹H | Identifies proton environments (aromatic, N-H, O-H), confirms connectivity through coupling patterns. researchgate.net |
| ³¹P | Confirms the presence and electronic environment of the phosphorus center. researchgate.net |
| ¹³C | Identifies all unique carbon atoms in the molecular skeleton. researchgate.net |
| ¹⁵N | Provides direct information on the nitrogen atom's electronic environment and bonding. nih.gov |
| ⁷Li | Used to monitor reactions involving lithiated intermediates (e.g., directed ortho lithiation). researchgate.net |
Dynamic Processes and Conformational Studies (e.g., P-N bond rotation) in Solution
The P-N bond in phosphinic amides, much like the C-N bond in carboxamides, possesses a degree of double bond character due to resonance. chemrxiv.org This partial double bond character leads to restricted rotation around the P-N axis, which can result in the existence of different conformers (rotamers) in solution. semanticscholar.orgnih.gov
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov At low temperatures, the rotation around the P-N bond may be slow on the NMR timescale, leading to separate signals for each conformer. semanticscholar.org As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. semanticscholar.org By analyzing the NMR spectra at various temperatures, it is possible to calculate the activation free energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability. semanticscholar.orgnih.gov These studies reveal key information about the flexibility of the molecule and the energy landscape of its different spatial arrangements. nih.gov
Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy (UV-Vis)
The structural elucidation of this compound is significantly informed by vibrational and electronic spectroscopic methods. Fourier-transform infrared (FT-IR) spectroscopy provides critical insights into the functional groups present, while ultraviolet-visible (UV-Vis) spectroscopy offers information regarding the electronic transitions within the molecule.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent bonds. Analysis of these bands allows for the confirmation of key functional groups. The amide group, in particular, gives rise to several characteristic vibrations. The amide I band, primarily associated with the C=O stretching vibration, is typically observed in the region of 1600–1800 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, generally appears between 1470–1570 cm⁻¹. The amide III band, a more complex vibration involving C-N stretching and N-H bending, is found in the 1250–1350 cm⁻¹ range. nih.gov
For P,P-diphenylphosphinic amides, the P=O stretching vibration is a prominent feature, typically appearing as a strong absorption band. The exact position of this band can be influenced by hydrogen bonding and the electronic nature of the substituents. The presence of the hydroxyl group (O-H) and the N-H group will also give rise to characteristic stretching vibrations, typically in the higher frequency region of the spectrum (above 3000 cm⁻¹). The aromatic C-H stretching vibrations of the phenyl rings are expected in a similar region, while the P-C (phenyl) stretching vibrations occur at lower frequencies.
A study on a related series of P,P-diphenylphosphinic amide-TEMPO radicals provided spectroscopic characterization, which can offer comparative insights. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound (Expected Regions)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Medium |
| N-H Stretch | 3100 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Amide I (C=O Stretch) | 1600 - 1800 | Strong |
| Amide II (N-H Bend/C-N Stretch) | 1470 - 1570 | Medium |
| P=O Stretch | 1150 - 1250 | Strong |
| Amide III (C-N Stretch/N-H Bend) | 1250 - 1350 | Medium |
| P-C (Phenyl) Stretch | 690 - 750 | Strong |
Electronic Spectroscopy (UV-Vis)
Advanced Analytical Techniques for Compound Characterization
Beyond fundamental spectroscopic methods, a suite of advanced analytical techniques is indispensable for the comprehensive characterization of this compound, providing detailed information on its molecular weight, atomic connectivity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Distinct signals would be expected for the protons of the phenyl groups, the N-H proton, and the O-H proton. The chemical shift of the N-H proton can be influenced by hydrogen bonding and solvent effects.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the different carbon atoms in the phenyl rings and potentially the carbonyl carbon of the amide, although this can sometimes be difficult to observe.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance would be expected for the phosphorus atom in this compound, and its chemical shift would be characteristic of the pentavalent phosphinic amide environment. Studies on related compounds have utilized ³¹P NMR for characterization. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in techniques like electron ionization (EI) mass spectrometry can offer structural clues, often involving the cleavage of the P-N or P-C bonds. A common fragmentation pathway for amides involves the cleavage of the amide (N-CO) bond. rsc.org
X-ray Crystallography
While the exact crystal structure of this compound has not been widely reported, X-ray crystallography of closely related compounds provides valuable structural insights. For instance, the crystal structure of N-(2′-hydroxymethyl-5′-phenyl-3′,4′-dihydro-[1,1′:3′,1″-terphenyl]- 1′(2′H)-yl)-P,P-diphenylphosphinic amide has been determined. doaj.orgvulcanchem.com Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the solid-state packing of the molecules. These data from analogous structures can be used to infer the likely geometry and conformational preferences of this compound. vulcanchem.com
Interactive Data Table: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Phenyl-H | 7.0 - 8.0 | Multiplet |
| ¹H | N-H | Variable (solvent dependent) | Singlet (broad) |
| ¹H | O-H | Variable (solvent dependent) | Singlet (broad) |
| ³¹P | P=O | Varies with structure | Singlet |
| ¹³C | Phenyl-C | 120 - 140 | Multiple signals |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in the computational study of phosphinic amides. Its ability to balance computational cost with accuracy makes it ideal for investigating electronic structures, reaction pathways, and transition states of these organophosphorus compounds.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the characterization of transient intermediates and transition states.
A catalyst-free synthesis of phosphinic amides from hydroxylamines and chlorophosphines proceeds through a P(III) to P(V) rearrangement. organic-chemistry.org Mechanistic studies, combining radical trapping experiments with DFT calculations, have confirmed the operation of a radical-based pathway. organic-chemistry.orgvulcanchem.com The proposed mechanism involves the initial formation of an R₂N-O-PR₂ intermediate. This species undergoes homolysis of the relatively weak N-O bond to generate an amino radical and a phosphoryl radical. organic-chemistry.orgresearchgate.net Subsequent recombination of these radical intermediates yields the final phosphinic amide product. organic-chemistry.org This radical mechanism is advantageous as it avoids the formation of phosphine (B1218219) oxide byproducts, thereby improving the atom economy of the synthesis. organic-chemistry.org
| Reaction Step | Description | Computational Finding |
|---|---|---|
| Intermediate Formation | Reaction of a hydroxylamine (B1172632) with a chlorophosphine. | Formation of a R₂N-O-PR₂ species is energetically feasible. |
| Bond Homolysis | Cleavage of the N-O bond in the intermediate. | DFT calculations support the homolytic cleavage to form amino and phosphoryl radicals. organic-chemistry.org |
| Radical Recombination | Coupling of the generated radical species. | The recombination to form the stable P(V) phosphinic amide is a highly exothermic process. organic-chemistry.org |
The insertion of benzyne (B1209423) into the P-N bond of P-stereogenic phosphinic amides has been investigated using DFT. tandfonline.com These computational studies revealed that the reaction does not proceed through a simple insertion but rather via a stepwise mechanism. The reaction is proposed to initiate with a [2+2] cycloaddition between the benzyne and the P-N bond of the phosphinic amide. This is followed by a ring-opening step of the resulting four-membered ring intermediate. A key finding from these DFT studies is that this reaction sequence occurs with the retention of configuration at the phosphorus center, providing valuable insight into the stereochemical outcome of the transformation. tandfonline.com
The Phospha-Mannich (or Kabachnik-Fields) reaction is a three-component condensation used to synthesize α-aminophosphine oxides and related compounds. The mechanism of this reaction has been a subject of debate, with two primary pathways proposed: the "imine" pathway and the "α-hydroxyphosphonate" pathway. mdpi.com
Imine Pathway : Involves the initial condensation of the amine and the aldehyde to form an imine (Schiff base), which is then attacked by the secondary phosphine oxide.
α-Hydroxyphosphonate Pathway : Assumes the initial reaction between the aldehyde and the secondary phosphine oxide to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
Theoretical calculations have been employed to investigate these alternatives. For certain Kabachnik-Fields reactions, monitoring via in situ spectroscopy combined with theoretical calculations has indicated the involvement of the imine intermediate. mdpi.comresearchgate.net In other studies involving the reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, quantum chemical calculations were used to explore the reaction mechanism, suggesting that the initially formed α-aminophosphine oxide could be in equilibrium with the α-hydroxyphosphine oxide intermediate, highlighting the complexity and substrate-dependency of the operative pathway. semanticscholar.org
DFT calculations are highly effective for analyzing the conformational landscape of flexible molecules like phosphinic amides in solution. These studies can predict the relative energies of different conformers, rotational barriers, and the potential for aggregation through intermolecular interactions.
A detailed conformational analysis of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, a related class of compounds, was performed using DFT calculations at the B3PW91/6-311++G(df,p) level. researchgate.net The study revealed that these molecules exist as a conformational equilibrium between several forms in solution. These conformers are grouped based on the Z- or E-configuration of the amide bond and the syn- or anti-arrangement of the bulky phosphoryl-containing fragments relative to the amide plane. researchgate.net The preferred conformations are further stabilized by various intramolecular hydrogen bonds. researchgate.net Steric factors, including the planar amide fragment and bulky phenyl groups, also play a significant role in determining the most stable conformers. researchgate.net
| Conformer | ε (O=C–N–C) | Fragment Arrangement | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1a | Z-orientation | syn | 0.00 |
| 1b | E-orientation | syn | +0.50 |
| 1c | Z-orientation | syn | +1.25 |
| 1d | E-orientation | anti | +1.80 |
| 1e | Z-orientation | anti | +2.10 |
Data adapted from a DFT study on related N,N-dialkyl substituted bisphosphorylated acetamides. researchgate.net
DFT-based computational models are pivotal in establishing quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors, it is possible to predict and rationalize the chemical reactivity and biological activity of compounds.
For amide-containing molecules, computational models have been developed to predict reactivity based on structural parameters. For instance, a model has been reported that predicts the likelihood of protonation at the amide nitrogen atom by analyzing the C–N rotational pathway. rsc.orgnih.gov This is significant because N-protonation can activate the amide bond towards reactions. nih.gov Such models use DFT to calculate geometric properties, which are then correlated with reactive properties like proton affinity. nih.gov
Furthermore, conceptual DFT provides a framework of chemical reactivity descriptors such as electronegativity (χ), global hardness (η), and electrophilicity (ω). nih.govnih.gov These indices can be calculated for phosphinic amides to predict their behavior in chemical reactions. For example, the sites for nucleophilic or electrophilic attack can be predicted using local descriptors like Fukui functions. nih.gov This approach has been successfully used to study the reactivity of various organic molecules, including enzyme inhibitors, providing a firm basis for understanding and predicting their chemical behavior. nih.govresearchgate.net
Elucidation of Reaction Mechanisms and Transition States
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure and Properties
In principle, a TD-DFT analysis of N-hydroxy-P,P-diphenylphosphinic amide would involve calculating the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. This would allow for the theoretical prediction of its UV-Vis absorption spectrum. The analysis would typically identify the nature of the key electronic transitions, such as n → π* or π → π* transitions, and the molecular orbitals involved, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While specific data for this compound is scarce, computational studies on related phosphinic amide derivatives have utilized DFT to understand their electronic structure and properties. For instance, research on certain P,P-diphenylphosphinic amide-TEMPO radicals has employed DFT calculations to interpret their magnetic properties and electronic structure. researchgate.net Similarly, DFT has been used to elucidate the bonding modes in N-(n-pyridinyl) diphenylphosphinic amides. These studies on analogous compounds underscore the utility of DFT and its time-dependent extension in providing deep insights into the electronic behavior of complex organophosphorus molecules. A comprehensive TD-DFT investigation of this compound would be a valuable contribution to the field, offering a detailed picture of its electronic landscape.
Ab Initio and Semi-Empirical Calculations in Supporting Experimental Data
Comprehensive ab initio and semi-empirical calculations specifically detailing the properties of this compound are not widely reported in peer-reviewed literature. These computational methods serve as crucial tools for complementing and interpreting experimental findings, offering insights into molecular geometry, vibrational frequencies, and electronic properties from a theoretical standpoint.
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, could provide a highly accurate description of the molecular structure and energetics of this compound. Such calculations could be used to:
Determine the optimized molecular geometry, including bond lengths and angles.
Calculate vibrational frequencies to aid in the assignment of experimental infrared and Raman spectra.
Predict various molecular properties such as dipole moment and polarizability.
Semi-empirical methods, on the other hand, incorporate some experimental data into their framework, making them computationally less demanding than ab initio methods. mpg.de This allows for the study of larger molecular systems or for a more rapid assessment of molecular properties. These methods can be particularly useful for:
Initial conformational analysis to identify low-energy structures.
A qualitative understanding of the electronic structure and molecular orbitals.
Supporting the interpretation of experimental data where high accuracy is not the primary requirement.
While specific computational tables and detailed research findings for this compound are not available, the application of these theoretical approaches to related organophosphorus compounds has been demonstrated. For other phosphinic amides, computational studies have successfully been used to support structural characterization and to understand reactivity. researchgate.net A dedicated computational study employing both ab initio and semi-empirical methods on this compound would be invaluable for a more complete understanding of its chemical and physical properties.
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for N-Hydroxy-P,P-diphenylphosphinic Amide and its Derivatives
The traditional synthesis of this compound involves the reaction of diphenylphosphinic chloride with hydroxylamine (B1172632), often at low temperatures in anhydrous solvents. While effective, current research is focused on developing more sustainable and efficient methodologies. vulcanchem.com The principles of green chemistry are increasingly being applied to the synthesis of phosphinic amides in general, aiming to reduce waste, avoid hazardous reagents, and improve atom economy. rsc.orgsciepub.com
Future advancements are expected in the following areas:
Catalyst-Free Syntheses : Inspired by recent work on other phosphinic amides, researchers are exploring catalyst-free methods. For instance, a practical approach for synthesizing phosphinic amides involves heating secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines in the presence of a simple base like potassium carbonate under open-air conditions, completely avoiding the need for a metal catalyst. organic-chemistry.orgnih.gov Adapting such strategies for N-hydroxy derivatives could significantly enhance the environmental profile of their synthesis.
Flow Chemistry : The use of continuous-flow reactors, a principle noted for industrial scale-up, offers improved heat dissipation and reaction homogeneity. vulcanchem.com This technology can lead to higher yields, better purity, and safer handling of reactive intermediates, representing a key direction for sustainable production.
Alternative Starting Materials : Research is moving beyond phosphinic chlorides to utilize more benign starting materials. Direct derivatization of phosphinic acids is a promising, "greener" approach, although it can be challenging. researchgate.net The development of new activating agents or reaction conditions, such as microwave heating, could make the direct amidation of diphenylphosphinic acid with hydroxylamine a viable and sustainable route. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalyst-Free Coupling | Reaction of secondary phosphine oxides with hydroxylamine derivatives. organic-chemistry.orgnih.gov | Avoids transition metal catalysts, often uses milder conditions, reduces purification steps. |
| Continuous-Flow Synthesis | Use of microreactors for continuous production. vulcanchem.com | Enhanced safety, improved heat and mass transfer, higher consistency and yield. |
| Direct Amidation | Direct reaction of diphenylphosphinic acid with hydroxylamine. researchgate.net | Higher atom economy, avoids the use of halogenated intermediates like phosphinic chlorides. |
Exploration of New Reactivity Patterns and Synthetic Utilities
This compound is not just a final product but also a versatile intermediate for constructing more complex molecules. A significant area of research is the stereoselective functionalization of the diphenylphosphinic amide core to create P-stereogenic compounds, which are valuable in asymmetric catalysis and medicinal chemistry.
A key reactivity pattern being exploited is directed ortho-lithiation (DoLi) . The phosphinic amide group can direct a strong base, such as t-BuLi, to deprotonate one of the ortho positions on a P-phenyl ring stereoselectively. researchgate.net Quenching this lithiated intermediate with various electrophiles introduces a wide range of functional groups. researchgate.net This method has been used to prepare derivatives containing halogens, silicon, tin, and even other phosphorus groups with high diastereoselectivity. researchgate.net
Future research will likely focus on:
Expanding the Electrophile Scope : Systematically exploring a broader range of electrophiles in DoLi reactions to synthesize a more diverse library of functionalized phosphinic amides.
Novel Rearrangements and Bond Formations : Investigating unique reactions such as the insertion of benzyne (B1209423) into the P-N bond of P-stereogenic phosphinic amides, a transformation that proceeds with retention of the phosphorus configuration. researchgate.net A deeper understanding of such reactions opens pathways to previously inaccessible molecular architectures.
Utility as a Chiral Auxiliary : The diphenylphosphinic amide group has been employed as a chiral auxiliary in the synthesis of α-chiral amines, demonstrating its utility in controlling stereochemistry in asymmetric reactions. nih.gov Further exploration of the N-hydroxy variant in similar roles is a promising avenue.
Rational Design of this compound Derivatives for Targeted Applications in Catalysis
Phosphinic amides are emerging as a powerful class of ligands and organocatalysts. acs.org The ability to create P-stereogenic phosphinamides through methods like DoLi allows for the rational design of chiral catalysts for asymmetric synthesis. researchgate.netacs.org
Key research directions include:
Asymmetric Organocatalysis : P-stereogenic phosphinamides have proven to be effective organocatalysts for reactions like the desymmetric enantioselective reduction of cyclic 1,3-diketones, achieving excellent stereoselectivity. acs.org A significant advantage is the recoverability and reusability of these catalysts. acs.org Designing N-hydroxy derivatives could introduce new hydrogen-bonding interactions, potentially modifying catalytic activity and selectivity.
Transition Metal Catalysis : Phosphinic amides serve as excellent ligands for transition metals like palladium and copper. acs.orgresearchgate.net A palladium(II) complex featuring a phosphinic amide ligand has shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, phosphinamide-based palladium catalysts are effective in oxidative Heck cross-couplings. acs.org Future work involves designing this compound-based ligands where the hydroxyl group can act as a secondary coordination site or a proton-responsive element to modulate the catalyst's electronic properties and reactivity.
| Catalysis Application | Role of Phosphinic Amide | Example Reaction |
| Organocatalysis | P-stereogenic phosphinamide acts as a chiral catalyst. acs.org | Desymmetric enantioselective reduction of 1,3-diketones. acs.org |
| Transition Metal Catalysis | Serves as an N,O-chelate ligand for metals like Palladium. researchgate.net | Suzuki-Miyaura cross-coupling of aryl halides. researchgate.net |
| Asymmetric Synthesis | Used as a chiral auxiliary to direct stereoselective additions. nih.gov | Asymmetric addition of diorganozinc reagents to imines. nih.gov |
Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of phosphorus compounds. rsc.org For this compound and its derivatives, DFT can provide deep mechanistic insights, guide catalyst design, and predict spectroscopic properties.
Future computational studies are expected to:
Elucidate Reaction Mechanisms : DFT studies can map the energy profiles of synthetic transformations, identify transition states, and explain observed stereoselectivities. For example, the mechanism of benzyne insertion into the P-N bond of a phosphinic amide was clarified using DFT, showing it proceeds via a [2+2] cycloaddition followed by ring-opening. researchgate.net
Predict Catalytic Activity : By modeling the interaction of phosphinic amide-based ligands with metal centers and substrates, researchers can rationally design more efficient catalysts. DFT can help understand the electronic and steric factors that govern catalytic performance in reactions like those catalyzed by ruthenium pincer complexes. rsc.org
Correlate Structure and Properties : Computational methods can predict properties like NMR chemical shifts. uantwerpen.be This is particularly valuable for complex P-stereogenic molecules, where calculated ³¹P chemical shifts can be correlated with experimental data to confirm structures and stereochemistry. uantwerpen.be
Integration with Emerging Fields in Organic and Inorganic Chemistry for Functional Materials
The unique structural and electronic properties of phosphinic amides make them attractive building blocks for advanced functional materials. ontosight.ai Their ability to coordinate with a wide variety of metal ions is analogous to the well-studied phosphinic acids, which are used to construct coordination polymers and modify surfaces. researchgate.net
Future perspectives in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs) : Diaryl phosphinic acids are known to be versatile ligands for creating coordination polymers. researchgate.net The this compound ligand offers additional hydrogen-bonding capabilities and different coordination geometries, enabling the design of novel porous materials with potential applications in gas storage and catalysis.
Surface Modification : Phosphonic and phosphinic acids are widely used to functionalize surfaces, such as titanium dioxide, for applications in electronics and materials science. uantwerpen.benih.gov The this compound group provides a different mode of binding and functionality for surface modification.
Smart Materials : The incorporation of functional units, such as stable radicals like TEMPO, into the phosphinic amide structure has led to the creation of new magnetic materials. researchgate.net Integrating this compound into polymers could yield materials with applications as flame retardants or advanced polymer additives. ontosight.ai
Q & A
Q. What are the established synthetic routes for N-hydroxy-P,P-diphenylphosphinic amide and its derivatives?
The synthesis typically involves reacting chlorodiphenylphosphine with acetone oxime in anhydrous dichloromethane under argon, followed by triethylamine addition at low temperatures (-78°C). Post-reaction workup includes solvent removal, drying, and purification via column chromatography . For intermediates like N-(2-hydroxyethyl)-P,P-diphenylphosphinic amide, silylation with tert-butyldimethylsilyl chloride in DMF is employed, with purification via extraction and chromatography .
Q. How can the purity and structural integrity of synthesized this compound be verified?
Use multinuclear NMR (¹H, ³¹P) to confirm bonding environments. For example, ³¹P NMR shifts around 20–30 ppm indicate phosphorus environments in phosphinic amides. X-ray crystallography can resolve solid-state structures, while IR spectroscopy identifies functional groups (e.g., P=O stretches near 1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
Store the compound at room temperature in airtight containers, avoiding moisture. Use gloves and eye protection due to potential skin/eye irritation. Work under argon for moisture-sensitive reactions, and avoid contact with oxidizing agents .
Advanced Research Questions
Q. How does this compound function in flame-retardant epoxy resin composites?
Incorporation at 5 wt% enhances flame retardancy via gas-phase radical trapping and condensed-phase char formation. Combustion tests show a limited oxygen index (LOI) of 31.6% and 36.69% reduction in heat release rate compared to pure epoxy. UV-vis spectroscopy confirms retained transparency, critical for industrial applications .
Q. What mechanistic role does this compound play in catalytic cross-coupling reactions?
In nickel-catalyzed decarboxylative cross-coupling, it stabilizes aza-nickelacycle intermediates. DFT studies reveal Li-O-Li-O self-assembly in solution, favoring dimeric structures that enhance catalytic activity. NMR monitoring of reaction kinetics can track intermediate formation .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?
Optimize molecular geometries using Gaussian 09 at the B3LYP/6-31G(d) level. Calculate bond dissociation energies (BDEs) for P–O and N–H bonds to predict thermal stability. Topological analysis of electron density (AIM theory) identifies critical bonding interactions in dimeric assemblies .
Q. How should researchers address contradictions in flame-retardant efficiency data across studies?
Variations in LOI values (e.g., 27.1% vs. 31.6%) may arise from differences in epoxy matrix composition or dispersion methods. Control experiments with standardized epoxy blends and thermogravimetric analysis (TGA) under identical conditions (e.g., 10°C/min heating rate in N₂) can isolate compound-specific effects .
Q. What strategies improve yield in asymmetric synthesis using this compound as a chiral auxiliary?
Employ Cu(OTf)₂ with BozPHOS ligands to achieve enantioselective alkylation. Monitor reaction progress via chiral HPLC, and optimize solvent polarity (e.g., toluene vs. acetonitrile) to enhance diastereomeric excess. Kinetic resolution via recrystallization in hexane/ethyl acetate mixtures further purifies enantiomers .
Methodological Considerations
Q. How to analyze oxidative degradation pathways of this compound under thermal stress?
Use pyrolysis-GC/MS at 300–500°C to identify volatile degradation products (e.g., diphenylphosphinic acid). Electron paramagnetic resonance (EPR) detects radical intermediates, while in-situ FTIR tracks P–O bond cleavage .
Q. What techniques resolve dynamic structural changes in solution (e.g., dimerization)?
Variable-temperature ⁷Li NMR (VT-NMR) and 2D NOESY experiments probe aggregation states. Concentration-dependent studies (0.1–1.0 M in THF-d₈) reveal equilibrium shifts between monomeric and dimeric species .
Data Interpretation Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
